molecular formula C19H15FN2O6S B2845626 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide CAS No. 896372-21-7

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2845626
CAS No.: 896372-21-7
M. Wt: 418.4
InChI Key: LBTMGCZHPWMVMK-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide is a synthetic chemical compound with the CAS number 896308-91-1 and a molecular weight of 418.4 g/mol. Its molecular formula is C19H15FN2O6S . This compound is part of a class of molecules that incorporate both a benzenesulfonyl group and a benzamide moiety. Structurally related fluorinated sulfonamide and benzamide compounds are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors, particularly targeting proteases like matrix metalloproteinases (MMPs) . The presence of the 4-nitrobenzamide group is a feature seen in other research compounds, including hypoxia-imaging agents for Positron Emission Tomography (PET), suggesting potential applications in developing diagnostic tools . Researchers value this compound as a sophisticated building block for chemical synthesis or as a candidate for high-throughput screening in drug discovery campaigns. Its exact mechanism of action and full spectrum of biological activity are subject to ongoing research. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O6S/c20-14-5-9-16(10-6-14)29(26,27)18(17-2-1-11-28-17)12-21-19(23)13-3-7-15(8-4-13)22(24)25/h1-11,18H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTMGCZHPWMVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic aromatic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

Compound A : 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
  • Structure : Benzamide with a bromo substituent at the para position and a 4-methoxy-2-nitrophenyl group.
  • Key Differences :
    • Replaces the sulfonamide-ethyl-furan chain with a methoxy-nitroaryl group.
    • Bromine substituent instead of fluorine, altering steric and electronic profiles.
  • Structural Analysis : The absence of a sulfonamide linker reduces polarity compared to the target compound. The methoxy group introduces additional electron-donating effects .
Compound B : N-(2,2-Diphenylethyl)-4-Nitrobenzamide
  • Structure : Benzamide core with a diphenylethyl substituent.
  • Key Differences :
    • Lacks sulfonyl and fluorine groups.
    • Bulky diphenylethyl group increases hydrophobicity.
  • Implications : Reduced solubility in aqueous media compared to the sulfonamide-containing target compound .

Sulfonamide-Linked Compounds

Compound C : Ranitidine Nitroacetamide (USP 31)
  • Structure: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide.
  • Key Differences: Contains a dimethylamino-methylfuran group instead of a simple furan. Thioether linkage instead of sulfonamide.
Compound D : 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide
  • Structure : Benzamide with a dihydrothienylidene ring and dual fluorine substituents.
  • Key Differences :
    • Thienylidene ring replaces the furan-sulfonamide system.
    • Dual fluorine atoms enhance electronegativity but reduce steric bulk.
  • Crystallographic Data : Exhibits a planar conformation due to conjugation between the thienylidene and benzamide groups .

Nitro-Substituted Heterocyclic Compounds

Compound E : N-(4-Chlorophenyl)-4-[(2-Chlorophenyl)Methyl-Methylsulfonyl-Amino]Benzamide
  • Structure: Benzamide with dual chlorophenyl groups and a methylsulfonylamino substituent.
  • Key Differences: Chlorine atoms increase lipophilicity compared to fluorine. Methylsulfonylamino group introduces steric hindrance absent in the target compound.
  • Applications : Similar compounds are explored as kinase inhibitors due to their rigid aromatic systems .

Structural and Functional Analysis Table

Compound Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Nitro, 4-fluorobenzenesulfonyl, furan 418.40 Balanced polarity, sulfonamide linker
4MNB (Compound A) 4-Bromo, 4-methoxy-2-nitrophenyl ~375.20 (estimated) Bromine steric effects, methoxy group
Ranitidine Nitroacetamide Dimethylamino-methylfuran, thioether ~356.40 (estimated) Enhanced basicity, thioether stability
Compound D Thienylidene, dual fluorine ~345.30 (estimated) Planar conformation, high electronegativity

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide (CAS Number: 896312-02-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23FN2O6S, with a molecular weight of 474.5 g/mol. The compound features a sulfonyl group, a furan ring, and a nitrobenzamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H23FN2O6S
Molecular Weight474.5 g/mol
CAS Number896312-02-0
StructureStructure

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative under controlled conditions. This process may include multiple steps to yield the final product, emphasizing the importance of precise reaction conditions for high yield and purity.

The compound exhibits potential biological activities through various mechanisms:

  • Enzyme Inhibition : The sulfonyl group can act as an electrophile, interacting with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The furan ring may enhance binding to specific receptors involved in signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
    • IC50 Values : Ranged from 10 to 25 µM across different cell lines.
  • Antimicrobial Efficacy : Research has indicated that this compound shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Tested Bacteria : Staphylococcus aureus, Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 µg/mL.

Research Findings

Recent studies highlight the compound's potential in drug discovery:

  • Structure-Activity Relationship (SAR) : Modifications in the sulfonyl or nitro groups significantly affect biological activity, suggesting that these moieties are crucial for efficacy.
ModificationActivity Change
Removal of NitroDecreased potency
Substitution at SulfonylEnhanced binding affinity

Q & A

Q. What are the key synthetic routes and optimization strategies for N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide?

The synthesis typically involves sequential functionalization:

  • Step 1 : Sulfonylation of a furan-containing intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Amide coupling between the sulfonylated intermediate and 4-nitrobenzoyl chloride, using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Optimization : Yield improvements are achieved via temperature control (0–5°C for sulfonylation, room temperature for amidation) and solvent selection (polar aprotic solvents enhance reactivity). Purity is validated via HPLC (>95%) .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent integration and electronic environments (e.g., nitro group deshielding at ~8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction using SHELX software resolves bond lengths and angles, critical for understanding steric interactions .

Q. What preliminary biological assays are used to screen its activity?

Initial screening includes:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity (Ki_i) .
  • Solubility and stability : HPLC-MS monitors degradation in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Advanced Research Questions

Q. What mechanistic insights exist for the bioreduction of the nitro group in this compound?

The nitro group undergoes enzymatic reduction (e.g., by NADPH-cytochrome P450 reductase) to form reactive nitroso or hydroxylamine intermediates. These species interact with DNA or proteins, inducing oxidative stress or alkylation damage. Methodological steps include:

  • Electrochemical studies : Cyclic voltammetry quantifies reduction potentials .
  • Trapping experiments : Use of glutathione or ascorbic acid to identify transient intermediates via LC-MS .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

SAR strategies involve:

  • Substituent variation : Systematic replacement of the 4-fluoro or furan groups with bioisosteres (e.g., thiophene, chloro).
  • Activity correlation : Comparative assays (e.g., IC50_{50} vs. logP) to link hydrophobicity and potency.
Derivative Substituent Modifications Biological Activity (IC50_{50}, μM)
Parent compoundNone2.1 ± 0.3
4-Chloro analogFluorine → Chlorine1.8 ± 0.2
Thiophene-furan swapFuran → Thiophene3.5 ± 0.4

Data derived from .

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

SHELXL refinement (via SHELX suite) resolves:

  • Torsional angles : Between the sulfonyl and benzamide groups, critical for conformational analysis .
  • Intermolecular interactions : Hydrogen bonding (e.g., C=O⋯H-N) and π-stacking, which influence crystallinity and solubility .

Q. How can contradictory biological activity data be analyzed?

Contradictions (e.g., high in vitro activity but low in vivo efficacy) are addressed via:

  • Pharmacokinetic profiling : Assess bioavailability (oral vs. intravenous), metabolism (CYP450 assays), and plasma protein binding .
  • Off-target screening : Use of kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
  • Dose-response reevaluation : Nonlinear regression analysis to confirm assay reproducibility .

Methodological Resources

  • Crystallography : SHELX software suite for structural refinement .
  • SAR Tools : Schrödinger Suite for molecular docking and QSAR modeling .
  • Bioassays : PubChem BioActivity data for benchmarking .

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